5-amino-2-chloro-4-sulfobenzoic acid

Description

Structural Framework and Unique Functional Group Combinations

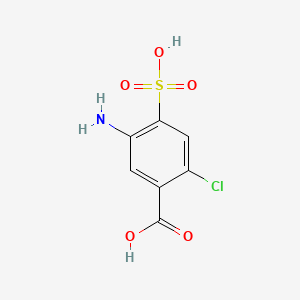

5-Amino-2-chloro-4-sulfobenzoic acid is an aromatic compound derived from benzoic acid. cymitquimica.com Its structural framework is characterized by a central benzene (B151609) ring substituted with four different functional groups: a carboxylic acid (-COOH), a chloro (-Cl) group, an amino (-NH2) group, and a sulfonic acid (-SO3H) group. cymitquimica.com This particular combination of substituents on a single aromatic core is distinctive and confers a multifaceted chemical character upon the molecule.

The presence of the sulfonic acid and carboxylic acid groups, both being strongly electron-withdrawing and acidic, significantly influences the molecule's electronic properties and solubility. The sulfonic acid group, in particular, enhances the compound's solubility in water and other polar solvents. cymitquimica.com The amino group, being an electron-donating group, acts as a directing group in electrophilic aromatic substitution and is key to many of its synthetic applications, particularly in diazotization reactions. cymitquimica.comimrpress.com The chlorine atom, an electronegative halogen, further modifies the reactivity of the aromatic ring and provides a site for nucleophilic substitution reactions under certain conditions. cymitquimica.com This unique assembly of functional groups makes this compound a valuable and versatile intermediate for synthesizing more complex molecules. cymitquimica.com

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | cymitquimica.com |

| CAS Number | 5855-78-7 | dyestuffintermediates.comsielc.com |

| Molecular Formula | C₇H₆ClNO₅S | dyestuffintermediates.comsielc.com |

| Molecular Weight | 251.64 g/mol | dyestuffintermediates.comsielc.com |

| Appearance | Typically a crystalline solid | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

| InChI Key | JGSAMPZLJLDOKW-UHFFFAOYSA-N | cymitquimica.comsielc.com |

Historical Context and Significance in Aromatic Chemistry

The historical significance of this compound is intrinsically linked to the development of the synthetic dye industry in the 19th century. unb.ca The discovery of diazo compounds around 1858 and their subsequent use in azo coupling reactions marked a pivotal moment in modern organic chemistry, enabling the creation of a vast array of vibrant and lightfast colors. youtube.comjchemrev.com This development launched the "post-aniline" era of dyeing, moving away from the limited palette of natural dyes. unb.ca

Aromatic amines and their derivatives were the essential precursors for this new chemistry. imrpress.com Compounds like this compound are classified as dye intermediates, molecules specifically designed to be converted into dyes. dyestuffintermediates.com The primary amino group (-NH2) is the critical functional moiety for the first step of azo dye synthesis: diazotization. unb.canih.gov In this reaction, the amine is treated with a nitrite (B80452) source under acidic conditions to form a highly reactive diazonium salt. youtube.comajchem-a.com

This diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative, to form the characteristic azo group (-N=N-). unb.cayoutube.com The extensive conjugated system created by linking two aromatic rings with the azo group is responsible for the compound's ability to absorb visible light, thus producing color. stackexchange.com Furthermore, the inclusion of a sulfonic acid group (-SO3H) was a crucial innovation in dye chemistry, as it imparted water solubility to the dye molecules, which was essential for their application in dyeing textiles in aqueous baths. stackexchange.com Therefore, this compound represents a classic example of a multifunctional intermediate designed for the logical and efficient synthesis of early synthetic dyes.

Contemporary Relevance in Advanced Chemical Research

In contemporary science, this compound continues to be a relevant molecule, primarily serving as a versatile building block in various fields of chemical synthesis. Its utility extends beyond its historical role in the dye industry, finding applications in the development of pharmaceuticals, specialty chemicals, and advanced materials.

Detailed Research Findings:

Organic Synthesis and Dye Production: The compound remains a key intermediate in the production of specific dyes and pigments. For instance, it is a listed precursor for the synthesis of C.I. Reactive Yellow 13 and C.I. Pigment Red 68. dyestuffintermediates.com Its functional groups allow for a variety of chemical transformations, including substitution, oxidation, reduction, and coupling reactions, making it a valuable starting material for complex chemical structures.

Pharmaceutical and Biological Research: Substituted aminobenzoic acids are important scaffolds in medicinal chemistry. nih.gov While direct therapeutic applications of this compound are not the primary focus, it serves as an intermediate in the synthesis of potential therapeutic agents. Research has explored its potential for biological activities, such as antimicrobial and anti-inflammatory properties. The general class of substituted aminobenzoic acids is used to prepare heterocyclic compounds like quinazolinones and benzimidazoles, which are known to possess a wide range of pharmacological activities, including anticancer and antibacterial properties. researchgate.netnih.gov

Chemical Reactivity and Analysis: The molecule's reactivity has been a subject of study. The amino and chloro groups can undergo nucleophilic substitution, and the compound can participate in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Advanced analytical methods, including reverse-phase high-performance liquid chromatography (HPLC), have been developed for its separation and analysis, which is crucial for quality control in its various applications. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The continued use of this compound in these areas underscores its enduring importance as a multifunctional and adaptable chemical intermediate in advanced research and industry.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c8-4-2-6(15(12,13)14)5(9)1-3(4)7(10)11/h1-2H,9H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSAMPZLJLDOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064027 | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-78-7 | |

| Record name | 5-Amino-2-chloro-4-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-4-sulphobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Precursor Selection and Strategy Design for Aromatic Functionalization

The selection of an appropriate precursor is the foundational step in designing a synthetic route for 5-amino-2-chloro-4-sulfobenzoic acid. The choice dictates the order of functional group introduction, as the existing substituents on the aromatic ring direct the position of subsequent electrophilic or nucleophilic attacks. Common starting materials include ortho-chloro-benzoic acid and ortho-nitrotoluene. google.comgoogle.com

Starting with ortho-chloro-benzoic acid , the chloro and carboxylic acid groups are already in place. The synthetic challenge then lies in introducing the sulfonic acid and amino groups at the correct positions (4 and 5, respectively). The directing effects of the existing groups are paramount. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. Their combined influence guides the incoming electrophiles.

Alternatively, using ortho-nitrotoluene as a precursor means the eventual amino group (from the nitro group) and the carboxylic acid group (from the oxidation of the toluene's methyl group) are accounted for at the outset. google.com The strategy here involves sulfonation, chlorination, and subsequent oxidation and reduction steps.

Multi-step Synthesis Approaches for this compound

The construction of the target molecule is achieved through a sequence of fundamental organic reactions. The specific pathway can vary, but generally involves sulfonation, halogenation, nitration, and reduction.

Electrophilic sulfonation is a critical step for introducing the sulfonic acid (-SO₃H) group onto the benzene (B151609) ring. This is typically achieved using strong sulfonating agents.

Reagents : Fuming sulfuric acid (oleum) or chlorosulfonic acid are common reagents for this transformation. The reaction with oleum (B3057394) is a direct method to introduce the -SO₃H group.

Mechanism : The reaction proceeds via electrophilic aromatic substitution, where an electrophile (such as SO₃) attacks the electron-rich benzene ring, forming a Wheland intermediate, which then rearomatizes by losing a proton.

Conditions : When starting with ortho-nitrotoluene, the sulfonation is carried out by dissolving the precursor in fuming sulfuric acid and controlling the temperature, often between 25°C and 85°C, to yield 2-nitro-4-sulfonic acid toluene (B28343) intermediates. In other routes, such as the sulfonation of 4-chlorobenzaldehyde, the reaction is performed with oleum at elevated temperatures, typically between 70°C and 110°C. google.com

The introduction of the chlorine atom at the 2-position relative to the carboxylic acid group requires careful selection of chlorinating agents and reaction conditions to ensure high regioselectivity.

Reagents : A variety of chlorinating agents can be employed, including molecular chlorine (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS). google.com

Regioselectivity : The position of chlorination is dictated by the directing effects of the substituents already present on the ring. The amino group is a strong activating group and an ortho-, para-director, while the sulfonic acid and carboxylic acid groups are deactivating meta-directors. The interplay of these electronic effects, along with steric hindrance, guides the incoming chlorine atom. For instance, in the synthesis of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, N-chlorosuccinimide is used to chlorinate the position ortho to the activating amino group. google.com

The installation of the amino group at the 5-position is typically accomplished through a two-step nitration-reduction sequence.

Nitration : This step introduces a nitro (-NO₂) group, which acts as a precursor to the amino group. The reaction involves treating the aromatic substrate with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. google.com To maximize the yield of the desired mono-nitro product and prevent the formation of dinitro byproducts, the reaction temperature is strictly controlled, often at low temperatures between 0°C and 5°C. google.comgoogleapis.com For example, the nitration of ortho-chloro-benzoic acid is performed under these cold conditions. google.com

Reduction : The nitro group is subsequently reduced to an amino (-NH₂) group. Several reduction methods are effective, including catalytic hydrogenation (e.g., H₂ over a palladium-carbon catalyst), or chemical reduction using metals in acidic media, such as iron filings with acetic acid or zinc dust with hydrochloric or acetic acid. google.comprepchem.com The reduction of 2-chloro-5-nitrobenzoic acid with zinc dust and acetic acid, for instance, yields 5-amino-2-chlorobenzoic acid. prepchem.com

Table 1: Nitration and Reduction Conditions for Benzoic Acid Derivatives

| Precursor | Reaction | Reagents | Temperature | Product | Yield | Reference |

| Ortho-chloro-benzoic acid | Nitration | HNO₃ / H₂SO₄ | 0-5 °C | 2-chloro-5-nitro-benzoic acid & isomers | - | google.comgoogleapis.com |

| 2-chloro-5-nitrobenzoic acid | Reduction | Zinc dust / Acetic acid | Boiling | 5-amino-2-chlorobenzoic acid | ~92% | prepchem.com |

| Nitrated 2-chloro-benzoic acid | Reduction | Iron filings | 95-100 °C | 2-chloro-5-amino-benzoic acid | 70% | google.com |

The carboxylic acid (-COOH) functionality is often present from the start of the synthesis by using a benzoic acid derivative as the precursor. google.com An alternative strategy involves the oxidation of a methyl group on a toluene precursor. If starting with a material like ortho-nitrotoluene, the methyl group can be oxidized to a carboxylic acid. This oxidation is typically performed later in the synthetic sequence, after other functional groups have been installed, using strong oxidizing agents.

Yield Enhancement and Purity Considerations in Synthesis

Optimizing the yield and ensuring the purity of the final this compound product are crucial for its application. This involves fine-tuning various reaction parameters and purification methods.

Temperature Control : As seen in the nitration step, maintaining a low temperature (0–5 °C) is critical to minimize the formation of unwanted side products like 2-chloro-3-nitro-benzoic acid and 2-chloro-3,5-dinitro-benzoic acid. google.comgoogleapis.com

Reagent Concentration and Reaction Time : Optimizing the molar ratios of reagents and the duration of the reaction can significantly improve yields. For the synthesis of a related sulfonic acid, optimizing the ratios of fuming nitric acid and fuming sulfuric acid, along with a reaction time of 3 hours, increased the nitration yield from 65.7% to 91%. researchgate.net

pH Control in Isolation : The purity of the final product can be greatly enhanced by carefully controlling the pH during its precipitation and isolation from the reaction mixture. For the isolation of 2-chloro-5-amino-benzoic acid, acidifying the aqueous solution of the reduction products to a specific pH range of 2.8 to 3.2 allows for the maximum precipitation of the desired product while leaving impurities in the solution. google.comgoogleapis.com

Purification Techniques : After isolation, recrystallization from appropriate solvents is often employed to remove any remaining impurities and obtain a product of high purity. The solubility of the product and byproducts in different solvent systems is a key consideration for effective purification.

Green Chemistry Principles in Synthetic Route Development

The core tenets of green chemistry provide a framework for redesigning the synthesis of this compound to be more environmentally benign. Key principles include maximizing atom economy, utilizing safer solvents and reagents, employing catalytic rather than stoichiometric reagents, and reducing energy consumption and waste generation. jocpr.comnih.gov The application of these principles to the key transformations in the synthesis—sulfonation, chlorination, and nitro group reduction—offers a pathway to a more sustainable manufacturing process.

The traditional synthesis of this compound typically involves a multi-step process that may begin with the sulfonation of a substituted benzene derivative, followed by chlorination and the reduction of a nitro group to an amine. Each of these steps presents opportunities for green innovation.

Sulfonation:

Conventional sulfonation of aromatic compounds often employs potent agents like fuming sulfuric acid (oleum) or chlorosulfuric acid. numberanalytics.comwikipedia.org These methods are effective but generate substantial acidic waste, posing significant disposal and environmental challenges. researchgate.net Greener approaches to sulfonation focus on replacing these hazardous reagents with more benign and recyclable alternatives.

One promising avenue is the use of solid acid catalysts. Materials such as silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) have demonstrated efficacy as reusable catalysts for the sulfonation of aromatic compounds under solvent-free conditions. ajgreenchem.comresearchgate.net These solid catalysts are easily separated from the reaction mixture, minimizing waste and allowing for their reuse. ajgreenchem.com Similarly, sulfonated activated carbon, derived from sources like petroleum coke, can serve as a strong solid acid catalyst. nih.govresearchgate.net Another innovative approach involves the use of ionic liquids as both solvent and catalyst for sulfonation reactions with sulfur trioxide, which can lead to high yields with no by-product formation and recycling of the ionic liquid. google.com

Chlorination:

The regioselective introduction of a chlorine atom onto the aromatic ring is another critical step. Traditional chlorination methods can involve elemental chlorine or other corrosive and hazardous chlorinating agents. An emerging green alternative is electrochemical chlorination. For instance, a method developed for aminophenol derivatives utilizes dichloromethane (B109758) as both the solvent and the chlorine source in a quasi-divided electrochemical cell, avoiding the need for external chlorinating agents. rsc.org Another innovative, eco-friendly approach involves photocatalysis, where iron and sulfur-based catalysts activated by blue light can achieve targeted chlorination at room temperature, eliminating the need for harsh chemicals and high temperatures. rice.educhemanalyst.com

Nitro Group Reduction:

The reduction of a nitro group to form the essential amino group is a final key transformation. Catalytic hydrogenation using metal catalysts like palladium or nickel is common but can involve flammable hydrogen gas and expensive, often toxic, heavy metals. google.com A significant advancement in green chemistry is the use of biocatalysis for this reduction. Nitroreductase enzymes, for example, can efficiently and selectively reduce nitroaromatic compounds to their corresponding amines under mild, aqueous conditions. researchgate.netoup.comnih.gov These enzymatic reactions are highly specific, reducing the formation of by-products and operating under environmentally friendly conditions. researchgate.netresearchgate.net Another milder chemical approach involves the use of reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which offers a selective reduction without the need for strong acids or high pressures. niscpr.res.in

By integrating these greener methodologies for each synthetic step, a more sustainable and efficient route for the production of this compound can be envisioned. Such a route would significantly reduce waste, avoid hazardous materials, and lower energy consumption, aligning the manufacturing process with the principles of modern green chemistry. acs.orgmarketdataforecast.comwikipedia.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactivity

The orientation of incoming electrophiles is directed by the existing substituents on the benzene (B151609) ring. The directing effects of these groups are summarized below:

| Substituent | Position | Type | Directing Effect |

| -COOH | 1 | Deactivating | meta- |

| -Cl | 2 | Deactivating | ortho-, para- |

| -SO₃H | 4 | Deactivating | meta- |

| -NH₂ | 5 | Activating | ortho-, para- |

The most powerful activating group is the amino (-NH₂) group, which strongly directs incoming electrophiles to its ortho (C6) and para (C2) positions. The C2 position is already occupied by the chloro group. The C6 position is also meta to the deactivating carboxylic acid and chloro groups, and ortho to the deactivating sulfonic acid group. Despite the deactivating influences, the potent activating effect of the amino group makes the C6 position the most probable site for electrophilic attack.

Redox Chemistry of the Amino and Sulfo Groups

5-amino-2-chloro-4-sulfobenzoic acid can undergo both oxidation and reduction reactions. The amino group (-NH₂) can be oxidized, while its formation is often achieved through the reduction of a corresponding nitro group (-NO₂). For instance, the synthesis of 5-amino-2-chlorobenzoic acid involves the reduction of 2-chloro-5-nitrobenzoic acid using zinc dust in acetic acid. prepchem.com While specific redox reactions for the sulfo group (-SO₃H) on this molecule are not extensively detailed, sulfonic acids are generally resistant to oxidation and reduction under typical conditions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) can be converted into several important derivatives through nucleophilic acyl substitution. However, because the hydroxyl (-OH) group is a poor leaving group, the carboxylic acid typically requires activation for these transformations to proceed efficiently. libretexts.org

Common derivatizations include:

Esterification: The conversion to esters is a highly useful reaction. libretexts.org The Fischer esterification method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as HCl or H₂SO₄. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org

Amide Formation: Amides can be formed by reacting the carboxylic acid with an amine. This reaction is often facilitated by activating agents like carbodiimides (e.g., DCC or EDEC), which convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.orgnih.gov

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) is a standard laboratory method for converting carboxylic acids into more reactive acid chlorides. libretexts.org This process involves an intermediate acyl chlorosulfite, which is then attacked by a chloride ion. libretexts.org

Table 1: Summary of Carboxylic Acid Reactions

| Reaction Type | Reagents | Product | Purpose |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Creation of ester derivatives libretexts.org |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | Synthesis of amides libretexts.orgnih.gov |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Creation of a highly reactive intermediate libretexts.org |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Increasing water solubility msu.edu |

Coupling Reactions (e.g., Suzuki-Miyaura, Diazotization)

The presence of the primary amino group makes this compound a prime candidate for diazotization, a reaction that forms the basis for synthesizing a vast range of azo dyes. dyestuffintermediates.comnih.gov

Diazotization: The amino group reacts with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. unb.cacuhk.edu.hkgoogle.com This diazonium salt is a versatile intermediate. google.com

Azo Coupling: The resulting diazonium salt is an electrophile that can attack an electron-rich aromatic ring (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound (Ar-N=N-Ar'). unb.cacuhk.edu.hk This reaction is fundamental to the production of many synthetic dyes, and this specific molecule is classified as a dye intermediate. dyestuffintermediates.comnih.gov

Suzuki-Miyaura Coupling: This compound can also potentially act as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds at the site of the chloro group.

Table 2: Coupling Reactions and Their Applications

| Reaction | Key Reagent(s) | Intermediate/Product | Primary Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt | Intermediate for further synthesis unb.cacuhk.edu.hk |

| Azo Coupling | Diazonium salt, electron-rich aromatic compound | Azo dye | Synthesis of dyes and pigments dyestuffintermediates.comnih.gov |

| Suzuki-Miyaura | Organoboron compound, Palladium catalyst | Biaryl compound | Formation of C-C bonds |

Hydrogen Bonding and Supramolecular Interactions

The multiple polar functional groups on this compound allow for extensive intermolecular interactions, particularly hydrogen bonding. cymitquimica.com The carboxylic acid, sulfonic acid, and amino groups can all act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. nih.gov

These interactions are crucial in determining the compound's physical properties and its solid-state structure.

The sulfonic acid and carboxylic acid groups can form strong intermolecular O-H⋯O hydrogen bonds, often leading to the formation of dimeric structures in the solid state.

The amino group can also participate in N-H⋯O or N-H⋯N hydrogen bonds. cymitquimica.com

The high polarity and hydrogen bonding capability conferred by the sulfonic acid and carboxylic acid groups contribute to the compound's water solubility. cymitquimica.comschoolwires.net

Beyond hydrogen bonding, the chlorine atom can participate in halogen bonding (e.g., C-Cl⋯N or C-Cl⋯O interactions), which can play a supporting role in organizing molecules into larger, predictable supramolecular architectures. nih.gov

An Examination of this compound: Synthesis and Characterization of Derivatives

The compound this compound is a multifaceted aromatic molecule whose unique substitution pattern makes it a valuable intermediate in synthetic organic chemistry. Its structure, featuring amino, chloro, sulfonic acid, and carboxylic acid functional groups, allows for a wide range of chemical modifications, leading to diverse derivatives with applications in dyes, pigments, and potentially pharmaceuticals. cymitquimica.com This article explores the synthesis and characterization of various analogues and derivatives stemming from this versatile chemical building block.

Synthesis and Characterization of Derivatives and Analogues

The strategic placement of reactive sites on the 5-amino-2-chloro-4-sulfobenzoic acid ring system—specifically the carboxylic acid at C1, the chloro group at C2, the sulfonic acid at C4, and the amino group at C5—provides multiple avenues for derivatization.

The presence of both a carboxylic acid and an amino group on the aromatic ring allows for straightforward amidation and esterification reactions to produce a variety of derivatives.

Esterification: The carboxylic acid moiety can be converted to its corresponding ester, such as a methyl or ethyl ester. This is typically achieved by reacting the parent acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. This modification can alter the solubility and reactivity of the molecule, making it a useful intermediate for further synthetic steps where protection of the carboxylic acid is required. For instance, the synthesis of related compounds like 5-Amino-2-chloro-4-fluoro-benzoic acid Methyl ester is well-documented. chemicalbook.com

Amidation/Acylation: The amino group is nucleophilic and can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and for introducing new functional groups. sigmaaldrich.com Conversely, the carboxylic acid group can be activated and reacted with various amines to form a different set of amide derivatives, expanding the library of accessible compounds.

| Reaction Type | Reactant | Resulting Functional Group | Potential Derivative Name |

| Esterification | Methanol (CH₃OH) | Methyl Ester | Methyl 5-amino-2-chloro-4-sulfobenzoate |

| Amidation (Acylation of Amino Group) | Acetyl Chloride (CH₃COCl) | Acetamide | 5-acetamido-2-chloro-4-sulfobenzoic acid |

| Amidation (from Carboxylic Acid) | Ammonia (NH₃) | Primary Amide | 5-amino-2-chloro-4-sulfobenzamide |

The sulfonic acid group is a key functional handle for creating a large and diverse class of derivatives known as sulfonamides. The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in

The synthetic process typically begins with the conversion of the sulfonic acid group of this compound into the more reactive sulfonyl chloride. This intermediate can then be reacted with a wide array of amines to explore the chemical space of corresponding sulfonamide derivatives. This approach has been used to create libraries of novel compounds, for example, by reacting sulfonyl chlorides with different amino acids to produce amino acid-conjugated sulfonamides. cihanuniversity.edu.iq This exploration is significant as the sulfonamide functional group is a well-known pharmacophore found in many therapeutic agents. cihanuniversity.edu.iqnih.gov

The reaction of the derived sulfonyl chloride with different amines can produce a wide range of derivatives, as illustrated below.

| Amine Reactant | Example Amine Structure | Resulting Sulfonamide Derivative Class |

| Aniline (B41778) | C₆H₅NH₂ | N-phenylsulfonamide |

| Piperidine | C₅H₁₀NH | Piperidinylsulfonamide |

| Alanine | CH₃CH(NH₂)COOH | N-(carboxyethyl)sulfonamide |

| Sulfanilamide | H₂NC₆H₄SO₂NH₂ | Bis-sulfonamide derivative |

The primary aromatic amino group at the C5 position is a precursor for the synthesis of azo dyes. This is accomplished through a two-step process: diazotization followed by azo coupling. unb.ca

Diazotization: The amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt. ekb.eg

Azo Coupling: The resulting diazonium salt is an electrophile that readily attacks an electron-rich aromatic compound, known as a coupling component (e.g., phenols, anilines, or naphthols). nih.gov

This reaction creates an azo linkage (-N=N-) that connects the two aromatic rings, forming an extended conjugated π-system. This system is a chromophore, meaning it is responsible for absorbing light in the visible region of the spectrum, which imparts color to the molecule. rsc.org The specific color of the dye can be tuned by changing the coupling component. The parent compound is a known intermediate in the production of commercial pigments, such as C.I. Pigment Red 68. dyestuffintermediates.com

| Coupling Component | Resulting Azo Dye Color (Typical) | Chemical Class of Dye |

| Phenol (B47542) | Yellow-Orange | Hydroxyazo |

| Aniline | Yellow | Aminoazo |

| 2-Naphthol | Red-Orange | Naphthylazo |

| N,N-Dimethylaniline | Orange-Red | Aminoazo |

The functional groups on this compound and its derivatives, particularly the oxygen and nitrogen atoms, can act as ligands, donating electron pairs to form coordination complexes with metal ions. nih.gov The carboxylic acid, sulfonic acid, and amino groups of the parent molecule provide potential binding sites.

Furthermore, the azo derivatives discussed previously are excellent chelating agents. The nitrogen atoms of the azo group and often a nearby hydroxyl or amino group on the coupled ring can bind to a single metal ion, forming a stable chelate ring. nih.gov Azo ligands have been shown to form stable complexes with transition metals such as copper (Cu(II)) and nickel (Ni(II)). The formation of these metal complexes is confirmed by spectroscopic methods, such as the appearance of new bands in the far-infrared spectrum corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

The chemical and physical properties of substituted benzoic acids are highly dependent on the relative positions of the functional groups on the aromatic ring. Several positional isomers of this compound exist, each with a unique reactivity profile. Comparing these isomers highlights the structural nuances that govern their chemical behavior.

| Compound Name | CAS Number | Key Structural Difference from Parent Compound |

| This compound | 5855-78-7 | (Parent Compound) |

| 2-Amino-4-chloro-5-sulfamoylbenzoic Acid | 4793-25-3 | Amino at C2, Chloro at C4, Sulfamoyl (-SO₂NH₂) at C5. lgcstandards.com |

| 4-Amino-2-chlorobenzoic acid | 89-54-3 | Lacks the sulfonic acid group; Amino at C4. sigmaaldrich.com |

| 2-Amino-4-sulfobenzoic acid | 98-43-1 | Lacks the chloro group; Amino at C2. nih.gov |

| 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 | Fluoro group at C4 instead of sulfonic acid. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental NMR data for 5-amino-2-chloro-4-sulfobenzoic acid is not widely published, the expected spectral features can be predicted based on its distinct molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. Due to their different electronic environments, they would likely appear as singlets or doublets, depending on the solvent and resolution. The protons of the amino (-NH₂) group and the acidic protons of the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups would also produce signals. These signals are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature, due to proton exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing a signal for each of the seven unique carbon atoms in the structure. The chemical shifts would be influenced by the attached functional groups. The carbon atom of the carboxylic acid group (-COOH) would appear at the most downfield position (typically 165-185 ppm). The seven aromatic carbons would have distinct shifts reflecting the influence of the electron-donating amino group and the electron-withdrawing chloro, carboxylic acid, and sulfonic acid groups.

Predicted NMR Data Summary

| Nucleus | Predicted Signal Type | Key Influencing Groups |

|---|---|---|

| ¹H | Aromatic Protons (2) | -Cl, -SO₃H, -NH₂, -COOH |

| ¹H | Amino Protons (-NH₂) | Exchangeable, broad signal |

| ¹H | Acidic Protons (-COOH, -SO₃H) | Exchangeable, very broad signals |

| ¹³C | Carboxylic Carbon (-COOH) | Downfield shift (δ ≈ 165-185 ppm) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The analysis of this compound would reveal characteristic vibrational modes for each of its constituent parts.

The IR and Raman spectra would be dominated by bands corresponding to the sulfonic acid, carboxylic acid, amino, and chloro-aromatic moieties.

-SO₃H (Sulfonic Acid) Group: Strong and broad O-H stretching bands would be expected, as well as characteristic S=O stretching vibrations.

-COOH (Carboxylic Acid) Group: A very broad O-H stretch would be visible, often overlapping with other C-H bands. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is a key diagnostic peak.

-NH₂ (Amino) Group: N-H stretching vibrations typically appear as one or two bands in the 3300-3500 cm⁻¹ region.

C-Cl (Chloro) Group: A stretching vibration for the carbon-chlorine bond would be present in the fingerprint region of the spectrum.

Aromatic Ring: C-H and C=C stretching vibrations characteristic of the substituted benzene ring would also be observed.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of the molecule, which can then be compared with experimental data to confirm the molecular structure.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1725 |

| Amino | N-H stretch | 3300-3500 |

| Sulfonic Acid | S=O stretch | 1030-1060 and 1170-1210 |

| Aromatic | C=C stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision and providing insights into its structure through fragmentation patterns.

The molecular weight of this compound is 251.64 g/mol . nih.govsielc.com High-resolution mass spectrometry would detect its exact mass at approximately 250.9655212 Da. nih.gov

The fragmentation pattern in electron ionization (EI) MS would be complex due to the multiple functional groups. Key fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). libretexts.org The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu Further fragmentation could involve the loss of SO₂ or SO₃ from the sulfonic acid group.

Molecular Weight and Isotopic Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 251.64 g/mol | nih.govsielc.com |

| Exact Mass | 250.9655212 Da | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is essential for determining the purity of this compound and for its isolation.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method is effective for assessing purity and is also scalable for use in preparative separations to isolate the compound from reaction byproducts and impurities. sielc.com For applications requiring subsequent mass spectrometry analysis, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.comsielc.com

Reported HPLC Method Details

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

X-ray Crystallography for Solid-State Structure Determination

An analysis of the crystal structure of this compound would reveal how the individual molecules pack together in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the amino, carboxylic acid, and sulfonic acid groups. As of now, publicly accessible crystallographic data for this compound is not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-amino-2-chloro-4-sulfobenzoic acid. While specific DFT studies on this exact molecule are not widely published, the principles can be understood from studies on similar substituted benzoic acids. researchgate.net

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the benzene (B151609) ring and its five substituents: a carboxylic acid group, a chlorine atom, a sulfonic acid group, and an amino group. researchgate.net The planarity of the benzene ring is a key structural feature, though some deviation is expected due to the substituents.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom within the molecule, offering insights into local reactivity. researchgate.netanalis.com.my

For related molecules, DFT calculations have been successfully used to analyze these properties. For instance, in a study of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT with the B3LYP/6-31G(d,p) basis set was used to determine the molecular geometry, vibrational frequencies, and electronic properties. researchgate.netsemanticscholar.org Similar studies on other chlorobenzoic acid derivatives have also employed DFT to understand their structure and reactivity. researchgate.net

Table 1: Predicted Electronic Properties from DFT (Illustrative for a related molecule)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| First Hyperpolarizability | A measure of the non-linear optical (NLO) response. | Molecules with significant values may have applications in optics. researchgate.net |

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. While specific docking studies on derivatives of this compound are not extensively detailed in the literature, studies on structurally similar compounds provide a framework for how such investigations would proceed. nih.govresearchgate.netnih.gov

The primary goal of molecular docking is to predict the preferred binding orientation and affinity of a ligand to a receptor. This information is crucial in drug discovery for identifying potential drug candidates. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been studied as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes. nih.govresearchgate.net In these studies, docking simulations revealed key interactions, such as hydrogen bonds and pi-stacking, between the small molecules and the active sites of the enzymes. nih.gov

Molecular dynamics simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the receptor upon binding. nih.govscielo.brresearchgate.net Analysis of Root Mean Square Deviation (RMSD) during an MD simulation can indicate the stability of the complex. scielo.brnih.gov

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to Derivatives of this compound |

| Binding Energy/Score | A measure of the binding affinity between the ligand and the receptor. | A lower binding energy typically indicates a more favorable interaction. scielo.br |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Crucial for the specificity and stability of ligand-receptor binding. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Contribute significantly to the overall binding affinity. nih.gov |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures. | Used in MD simulations to assess the stability of the ligand-protein complex. nih.gov |

Studies on related sulfonamide derivatives have shown that these compounds can act as potent inhibitors of enzymes like carbonic anhydrase II. scielo.br Docking and MD simulations have been instrumental in understanding the structure-activity relationships and guiding the design of more potent inhibitors. scielo.brajchem-a.com

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and transition states.

The synthesis of 5-amino-2-chlorobenzoic acid, a related compound, involves the reduction of 2-chloro-5-nitrobenzoic acid. prepchem.com Theoretical modeling of such a reaction would involve calculating the energies of the reactant, the nitro-substituted benzoic acid, and the product, the amino-substituted benzoic acid. The transition state for this reduction could be modeled to understand the energy barrier of the reaction.

Furthermore, this compound can undergo various reactions such as substitutions at the amino and chloro groups, and coupling reactions. Theoretical modeling can predict the most likely pathways for these reactions by comparing the activation energies of different possible mechanisms. This information is valuable for optimizing reaction conditions and predicting potential byproducts.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of different functional groups. semanticscholar.orgnih.gov For the closely related 5-amino-2-chlorobenzoic acid, a detailed analysis of its vibrational spectra was performed using DFT calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov Comparing the calculated chemical shifts with experimental data helps in the structural elucidation of the molecule. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. researchgate.netsemanticscholar.org These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. semanticscholar.org

Table 3: Predicted Spectroscopic Data (based on related compounds)

| Spectroscopy | Predicted Feature | Information Gained |

| FT-IR | Vibrational frequencies for -NH₂, -COOH, -SO₃H, C-Cl bonds. | Confirmation of functional groups present in the molecule. analis.com.mynih.gov |

| ¹³C NMR | Chemical shifts for each carbon atom in the benzene ring and carboxyl group. | Provides information on the carbon skeleton and the electronic environment of each carbon. researchgate.net |

| ¹H NMR | Chemical shifts for protons on the amino group, carboxyl group, and benzene ring. | Provides information on the proton environment and neighboring functional groups. nih.gov |

| UV-Vis | Wavelengths of maximum absorption (λmax). | Relates to the electronic structure and conjugation within the molecule. semanticscholar.organalis.com.my |

Applications in Chemical Science and Technology

Building Block in Organic Synthesis of Fine Chemicals

In the field of organic chemistry, a "building block" is a molecule whose structure is incorporated into a larger, more complex molecule. sigmaaldrich.com 5-amino-2-chloro-4-sulfobenzoic acid serves as an exemplary building block for the bottom-up assembly of fine chemicals and molecular architectures. sigmaaldrich.com Its value lies in the unique combination of reactive sites on the benzene (B151609) ring.

The presence of the amino, chloro, and sulfonic acid groups on the benzoic acid core allows for a wide range of chemical transformations. Chemists can selectively target these groups to build new molecular frameworks. For instance, the amino and chloro groups are capable of participating in nucleophilic substitution and coupling reactions, which are fundamental processes for creating carbon-carbon or carbon-heteroatom bonds. The reactivity of the amino group also allows for diazotization, a process that converts it into a highly versatile diazonium salt, which can then be used in a variety of subsequent reactions to introduce other functional groups. google.com This adaptability makes it a crucial starting material for producing a diverse array of specialized organic compounds.

Precursor for Dyes and Pigments Development

One of the most established applications of this compound is as a key intermediate in the manufacturing of colorants. cymitquimica.comdyestuffintermediates.com The structure of the molecule is well-suited for creating azo dyes, which are a large and important class of colored compounds. The synthesis typically involves the diazotization of the amino group, followed by a coupling reaction with another aromatic compound.

Specific examples of colorants synthesized using this compound include:

C.I. Reactive Yellow 13 dyestuffintermediates.com

C.I. Pigment Red 68 dyestuffintermediates.com

The sulfonic acid group (–SO₃H) is particularly important in this context. It significantly enhances the water solubility of the final dye molecule, a critical property for applying dyes in aqueous processes, such as in the textile industry. cymitquimica.com

Intermediate in Specialty Chemical Manufacturing (e.g., Surfactants, Corrosion Inhibitors)

The compound is utilized in the production of various specialty chemicals, including surfactants and corrosion inhibitors. By chemically modifying the functional groups of this compound, molecules with specific desired properties can be engineered. For example, by attaching a long hydrocarbon chain to the molecule, typically via the amino or carboxyl group, a surfactant can be created. Such a molecule would possess a water-soluble (hydrophilic) head, provided by the sulfonic and carboxylic acid groups, and a water-insoluble (hydrophobic) tail.

Similarly, its structure can be adapted to create effective corrosion inhibitors. The functional groups can chelate or adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive agents.

Utility in the Synthesis of Biologically Relevant Probes and Ligands

While detailed studies on the biological activity of this compound itself are not extensively documented in public literature, its class of compounds, aminobenzoic acids, are recognized as valuable scaffolds in medicinal chemistry. nih.govmdpi.com Para-aminobenzoic acid (PABA), a related compound, is a well-known building block for drugs and is a precursor to folic acid in many microorganisms. nih.govmdpi.com

The structure of this compound makes it an attractive starting point for synthesizing biologically relevant probes and ligands. The amino and carboxylic acid moieties can mimic parts of biological molecules like amino acids, while the chloro and sulfo groups can be used to fine-tune properties such as solubility, reactivity, and binding affinity to target proteins or enzymes. cymitquimica.com For example, derivatives of PABA have been synthesized to act as antimicrobial and cytotoxic agents, demonstrating the potential of this chemical framework in developing new therapeutic molecules. mdpi.com

Application in Materials Science (e.g., Polymer Monomers, Membrane Technology)

In materials science, functionalized organic molecules are often used to modify surfaces or create new polymers with specific properties. While direct applications of this compound are not widely reported, structurally similar compounds have shown significant utility. For instance, a related isomer, 4-amino-2-sulfobenzoic acid, has been used to improve the performance of perovskite solar cells. In that application, the functional groups interact with the perovskite material to passivate defects and suppress ion migration, leading to enhanced stability and efficiency.

Given its functional groups, this compound could potentially serve as a monomer in the synthesis of specialty polymers. The amino and carboxylic acid groups could participate in polycondensation reactions to form polyamides or polyimides. The presence of the sulfonic acid and chloro groups on the polymer backbone would impart unique properties, such as improved thermal stability, flame retardancy, or altered membrane transport characteristics for use in filtration technologies.

Analytical Reagent Development

The purity of chemical compounds is critical for their use in research and industry. Therefore, reliable analytical methods are essential. For this compound, analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed. sielc.com

A reported HPLC method uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid to achieve effective separation. sielc.com This method is not only suitable for analyzing the purity of the compound but is also scalable for use in preparative separations to isolate the compound from impurities. sielc.com The existence of such established analytical procedures is crucial for its application in quality control during its manufacture and use as a reagent. sielc.com

Data Tables

Table 1: Summary of Applications

| Section | Application Area | Specific Use | Key Functional Groups Involved |

|---|---|---|---|

| 7.1 | Organic Synthesis | Building block for fine chemicals | Amino, Chloro, Carboxylic Acid, Sulfonic Acid |

| 7.2 | Dyes & Pigments | Precursor for C.I. Reactive Yellow 13, C.I. Pigment Red 68 | Amino (for diazotization), Sulfonic Acid (for solubility) |

| 7.3 | Specialty Chemicals | Intermediate for surfactants and corrosion inhibitors | Carboxylic Acid, Amino, Sulfonic Acid |

| 7.4 | Medicinal Chemistry | Scaffold for biologically relevant probes and ligands | Amino, Carboxylic Acid, Chloro, Sulfonic Acid |

| 7.5 | Materials Science | Potential monomer for specialty polymers; surface modifier | Amino, Carboxylic Acid |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| C.I. Reactive Yellow 13 |

| C.I. Pigment Red 68 |

| para-aminobenzoic acid (PABA) |

| 4-amino-2-sulfobenzoic acid |

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of Sulfonated Aromatic Compounds

Sulfonated aromatic compounds, a class to which 5-amino-2-chloro-4-sulfobenzoic acid belongs, are known for their high water solubility and general resistance to biodegradation. The presence of the sulfonic acid group (-SO₃H) on the aromatic ring can render such compounds inhibitory to microbial growth, making aerobic biodegradation particularly challenging. researchgate.net Many sulfonated aromatic amines are known to be difficult to degrade. researchgate.net

The biodegradation of these compounds often requires a consortium of microorganisms, sometimes involving sequential anaerobic and aerobic conditions. researchgate.net A common scenario is the breakdown of azo dyes, which are a major class of industrial colorants. researchgate.net Under anaerobic conditions, the azo bond is reductively cleaved, which can lead to the formation of sulfonated aromatic amines. researchgate.net The subsequent aerobic degradation of these amines is a necessary step for complete mineralization. researchgate.net The biodegradability of these resulting aromatic amines varies greatly and depends on the number and position of the sulfonate groups on the aromatic ring. researchgate.net

Microbial Metabolism and Enzymatic Degradation Mechanisms

The microbial metabolism of a complex molecule like this compound likely involves a series of enzymatic reactions targeting its various functional groups. The degradation pathway can be inferred from studies on analogous compounds.

Initial Enzymatic Attacks: The degradation is expected to be initiated by one of several enzymatic actions:

Dehalogenation: The removal of the chlorine atom can occur aerobically or anaerobically. Under aerobic conditions, a hydrolytic dehalogenation may occur, replacing the chlorine with a hydroxyl group, a mechanism observed in the degradation of 4-chlorobenzoic acid by Arthrobacter sp. nih.gov Another possibility is an oxidative dehalogenation catalyzed by a mono-oxygenase, as seen in the degradation of 2-chloro-4-nitrobenzoic acid. nih.gov Under anaerobic conditions, reductive dechlorination is a common first step, where the chlorine atom is replaced by a hydrogen atom. researchgate.netjbarbiomed.com

Desulfonation: The removal of the highly polar sulfonate group is essential for the complete breakdown of the molecule. This step can be challenging for microorganisms and is often a rate-limiting step in the degradation of sulfonated aromatics.

Dioxygenase Attack: Aromatic ring-hydroxylating dioxygenases are key enzymes that introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. For instance, 2-halobenzoate-1,2-dioxygenase can catalyze the dihydroxylation of 2-chlorobenzoic acid to produce catechol. researchgate.netresearchgate.net Similarly, benzoate-1,2-dioxygenase acts on 3-chlorobenzoic acid. researchgate.net It is plausible that a similar dioxygenase could act on this compound.

Ring Cleavage and Further Metabolism: Following the initial attacks and formation of a dihydroxylated intermediate (a substituted catechol), the aromatic ring is cleaved. This is typically accomplished by catechol-1,2-dioxygenase (for ortho-cleavage) or catechol-2,3-dioxygenase (for meta-cleavage). The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization into carbon dioxide, water, and inorganic ions (Cl⁻, SO₄²⁻, NH₄⁺). nih.govresearchgate.net

The table below summarizes key enzymes involved in the degradation of related aromatic compounds, which are likely analogous to those required for the breakdown of this compound.

| Enzyme Class | Function | Example Substrate (from literature) | Reference |

| Mono-oxygenase | Oxidative dehalogenation/denitration | 2-chloro-4-nitrobenzoic acid | nih.gov |

| Dehalogenase | Hydrolytic dehalogenation | 4-chlorobenzoic acid | nih.govnih.gov |

| Dioxygenase | Ring hydroxylation | 2-chlorobenzoic acid, 3-chlorobenzoic acid | researchgate.netresearchgate.net |

| Catechol-1,2-dioxygenase | Ortho ring cleavage | Catechol, Chlorocatechols | researchgate.netnih.gov |

Environmental Persistence and Transformation in Aqueous Systems

The environmental persistence of this compound is influenced by both its inherent chemical stability and its susceptibility to biological and abiotic degradation processes.

Chemical Stability: The compound exhibits varying stability under different environmental conditions. It is known to degrade under UV exposure, suggesting that photolysis could be a relevant transformation pathway in sunlit surface waters. Its stability is also pH-dependent; it is stable in acidic conditions (pH 2-4) but hydrolyzes in alkaline media (pH > 8). This implies that in alkaline aquatic environments, abiotic hydrolysis could contribute to its transformation.

Persistence in Water: Due to the presence of the carboxylic acid and sulfonic acid groups, this compound is expected to be highly soluble in water. This high water solubility facilitates its transport and dispersion in aquatic systems, potentially leading to groundwater contamination. wikipedia.org Aromatic sulfonates in general are recognized for their potential to persist in the aquatic environment due to their high water solubility and often poor biodegradability, leading to their detection in surface waters and even in drinking water sources that use bank filtration. riwa-rijn.orgnih.gov The mobility of TNT, another substituted aromatic, is noted to be high in soil and groundwater due to its moderate solubility, a trait likely shared or exceeded by this sulfonated compound. wikipedia.org

The following table outlines factors that likely influence the persistence of this compound in aqueous environments.

| Factor | Influence on Persistence | Notes | Reference |

| Biodegradability | High | The sulfonate and chloro-substituents generally confer resistance to microbial degradation, increasing persistence. researchgate.net | |

| Water Solubility | High | High solubility promotes mobility and dilution in aquatic systems but can also lead to widespread, low-level contamination. wikipedia.orgriwa-rijn.org | |

| UV Light Exposure | Low | The compound is sensitive to UV light, suggesting photolytic degradation can occur in sunlit surface waters. | |

| pH | Variable | Stable in acidic water but hydrolyzes under alkaline conditions (pH > 8), leading to abiotic transformation. | |

| Adsorption to Soil/Sediment | Low to Moderate | While the sulfonate group increases water solubility, interactions with soil minerals can still occur, affecting mobility. wikipedia.org |

Assessment of Degradation Products and Their Fate

The complete mineralization of this compound would result in the formation of carbon dioxide, water, chloride, sulfate, and ammonium (B1175870) ions. However, incomplete degradation can lead to the formation of various transformation products, the nature of which depends on the specific metabolic pathway.

Based on the degradation pathways of analogous compounds, several potential intermediates can be hypothesized:

Initial Transformation Products: Depending on the initial enzymatic attack, early-stage products could include 5-amino-4-sulfobenzoic acid (via reductive dechlorination), 2-chloro-4-sulfobenzoic acid (via deamination), or 5-amino-2-hydroxy-4-sulfobenzoic acid (via hydrolytic dehalogenation).

Ring-Cleavage Precursors: Further enzymatic action, particularly by dioxygenases, would likely lead to the formation of substituted catechols, such as aminosulfocatechol or chlorosulfocatechol . The accumulation of such chlorocatechols has been observed in the metabolism of other chlorobenzoic acids and can sometimes act as a metabolic bottleneck. nih.gov

Aliphatic Intermediates: Following the cleavage of the aromatic ring, various aliphatic acids would be formed. For example, the metabolism of some chlorobenzoic acids proceeds through intermediates like maleylacetate and fumarate , which can then enter central metabolic pathways. researchgate.net

The ultimate environmental fate of these degradation products is crucial. While some may be readily biodegradable, others could be more persistent or even more toxic than the parent compound. For example, the formation of stable chlorocatechols could pose a residual environmental risk. nih.gov Therefore, a complete assessment requires not only identifying the primary degradation pathways but also tracking the fate of the resulting intermediates.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for Synthesis

Current synthesis of related compounds often involves multi-step processes such as nitration followed by reduction or diazotization. prepchem.comgoogle.com Future research is geared towards developing more efficient, selective, and sustainable synthetic routes through novel catalysis. The focus will be on methods that can minimize waste and improve yield.

Potential areas for catalytic research include:

Direct C-H Amination and Sulfonation: Developing catalysts that can directly install amino and sulfo groups onto a 2-chlorobenzoic acid backbone would represent a significant leap in efficiency, bypassing traditional nitration-reduction sequences.

Advanced Hydrogenation Catalysts: For the reduction of a nitro-group precursor, research into new catalytic hydrogenation systems using earth-abundant metals or nanocatalysts could offer milder reaction conditions and higher selectivity.

Multicomponent Reactions: Designing catalytic systems that enable multicomponent reactions, where several starting materials are combined in a single step to form the desired product, could drastically shorten the synthetic pathway.

| Catalytic Approach | Potential Catalyst System | Targeted Transformation | Anticipated Advantage |

| Direct C-H Amination | Transition metal complexes (e.g., Rh, Pd, Cu) | Introduction of -NH2 group | Atom economy, reduced steps |

| Catalytic Hydrogenation | Nanoparticle catalysts (e.g., Ni, Fe) | Reduction of -NO2 group | Milder conditions, cost-effectiveness |

| Diazotization-Substitution | Copper salt catalysts (e.g., CuCl) | Replacement of -NH2 with -Cl (Sandmeyer-type) | High yield for specific transformations google.com |

Exploration of New Chemical Transformations and Functionalizations

The multiple functional groups on 5-amino-2-chloro-4-sulfobenzoic acid offer numerous handles for chemical modification, allowing for the creation of a diverse library of derivatives. cymitquimica.com Future work will focus on selectively targeting these groups to synthesize novel molecules.

Key functionalization strategies to be explored include:

Amino Group Derivatization: The amino group can undergo acylation to form amides, alkylation, or be used in coupling reactions to create more complex structures. smolecule.com

Carboxylic Acid Modification: The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a gateway to a wide range of other functional groups. smolecule.com

Sulfonyl Chloride Chemistry: Conversion of the sulfonic acid to a sulfonyl chloride would enable reactions with amines to form sulfonamides, a common motif in pharmacologically active compounds.

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

Design and Synthesis of Advanced Materials Based on the Compound

The compound's structure makes it an ideal candidate for incorporation into advanced materials, where its functional groups can impart specific properties.

Future directions in materials science using this compound include:

Polymers and Polypeptides: The molecule can be used as a monomer to synthesize functional polymers. Polypeptides incorporating this non-canonical amino acid could be designed with unique folding properties or functionalities for biomedical applications. nih.govgrace.com

Metal-Organic Frameworks (MOFs): The carboxylic and sulfonic acid groups can act as ligands to coordinate with metal ions, forming porous MOFs. These materials could have applications in gas storage, separation, or catalysis.

Functional Dyes and Pigments: As an intermediate for dyes, new research can focus on creating "smart" dyes that respond to environmental stimuli (e.g., pH, temperature) by leveraging the compound's reactive sites. cymitquimica.comdyestuffintermediates.com

Surface Modification: The sulfonic acid group promotes water solubility and can be used to anchor the molecule onto surfaces, modifying their hydrophilicity and chemical reactivity. cymitquimica.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of this compound and its derivatives from traditional batch processes to continuous flow and automated platforms is a key area for future development. beilstein-journals.orgmit.edudurham.ac.uk

Key advantages and research goals include:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters, which is particularly important when dealing with potentially hazardous reagents or intermediates. durham.ac.uk

Increased Efficiency and Scalability: Automated flow synthesis enables rapid reaction optimization and seamless scaling from laboratory research to industrial production. mit.edunih.gov

Multistep Synthesis: Integrating multiple reaction steps, including synthesis, in-line purification, and analysis, into a single automated sequence can significantly reduce manual labor and production time. durham.ac.ukresearchgate.net Researchers have successfully demonstrated the automated flow synthesis of complex molecules like 5-amino-4-cyano-1,2,3-triazoles from simple starting materials. durham.ac.uk

Advanced Spectroscopic Characterization Techniques

While standard techniques are used for routine analysis, advanced spectroscopic methods can provide deeper insights into the compound's structure, dynamics, and interactions.

Future research will likely involve:

Solid-State NMR (ssNMR): To study the compound in its crystalline form, providing information about its packing and intermolecular interactions in the solid state.

Advanced Mass Spectrometry (MS): Techniques like tandem MS can be used to elucidate fragmentation pathways, aiding in the structural confirmation of new derivatives. For analysis, reverse-phase HPLC methods can be made compatible with mass spectrometry by using formic acid in the mobile phase. sielc.com

In-situ Spectroscopy: Using techniques like ReactIR in flow chemistry setups can allow for real-time monitoring of reaction progress, detection of transient intermediates, and optimization of reaction conditions. researchgate.net

In-depth Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and its derivatives before their synthesis.

Future computational studies could focus on:

Predicting Reactivity: Calculating parameters like atomic charges and frontier molecular orbital energies (HOMO-LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Simulating Spectroscopic Data: Theoretical calculations of NMR chemical shifts, and IR and Raman vibrational frequencies can aid in the interpretation of experimental spectra, especially for new and complex derivatives. researchgate.netnih.gov

Modeling Material Properties: Simulating how the molecule self-assembles or interacts with metal centers can guide the design of advanced materials like MOFs and functional polymers.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its derivatives and to model their interactions with biological targets or in condensed phases. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-chloro-4-sulfobenzoic acid, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sulfonation and halogenation of benzoic acid derivatives. A common approach includes:

Q. Purification :

- Recrystallization : Use ethanol/water mixtures to isolate the compound.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for impurity removal .

| Synthetic Method Comparison |

|---|

| Method |

| Chlorosulfonation |

| Nitro Reduction |

Q. How can this compound be characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS to verify molecular ion [M–H]<sup>−</sup> at m/z 249.5 .

Validation : Cross-reference with computational simulations (e.g., Gaussian for NMR chemical shifts) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C; store below 25°C in anhydrous environments .

- Light Sensitivity : Degrades under UV exposure; use amber glass vials .

- pH Sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes in alkaline media (pH >8) .